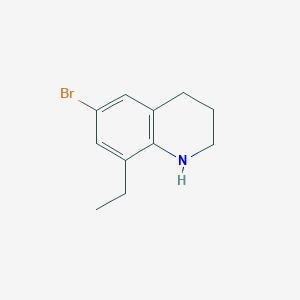

6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10BrN . It has a molecular weight of 212.09 . The compound is typically stored in a refrigerator and appears as a white to yellow to brown or gray solid or liquid .

Molecular Structure Analysis

The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 .Physical And Chemical Properties Analysis

6-Bromo-1,2,3,4-tetrahydroquinoline has a predicted boiling point of 303.1±31.0 °C and a predicted density of 1.428±0.06 g/cm3 . It is stored at 2-8°C and protected from light .科学的研究の応用

I conducted extensive searches to gather information on the scientific research applications of “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline”. However, there is limited information available online regarding direct applications for this specific compound. Below are some potential fields where related compounds have been studied, which might provide insight into the types of applications that “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” could be used for:

Medicinal Chemistry

Compounds similar to “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” have been explored for their potential in treating various diseases. Indole derivatives, which share some structural similarities, are known for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Synthetic Chemistry

The bromo group present in compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” is a useful handle for halogen exchange or coupling chemistry , which is essential in creating complex molecules for pharmaceuticals and other applications.

Green Chemistry

Efficient and recyclable catalysts are desired in reactions involving compounds like “6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline” to adhere to the principles of green and sustainable chemistry .

Safety and Hazards

作用機序

Biochemical Pathways

Tetrahydroquinolines are synthesized via a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition . The downstream effects of this compound on biochemical pathways remain to be explored.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling this compound . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . These precautions suggest that the compound’s action may be influenced by environmental conditions such as temperature, humidity, and light exposure.

特性

IUPAC Name |

6-bromo-8-ethyl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN/c1-2-8-6-10(12)7-9-4-3-5-13-11(8)9/h6-7,13H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXQGNHWYRLMFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC2=C1NCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-8-ethyl-1,2,3,4-tetrahydroquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(9-Methylpurin-6-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2355956.png)

![2-(3-formyl-1H-indol-1-yl)-N-{[1-(3-methylbutyl)piperidin-4-yl]methyl}acetamide](/img/structure/B2355961.png)

![1-Benzyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2355964.png)

![2-[(5-Bromofuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2355968.png)

![2-[(3,3-Difluorocyclobutyl)methoxy]pyrimidine](/img/structure/B2355971.png)